molecular formula C20H28N6O B12423473 PROTAC CDK9 ligand-1

PROTAC CDK9 ligand-1

货号: B12423473
分子量: 368.5 g/mol
InChI 键: ZTQFEMJXWCDAAJ-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The preparation of PROTAC CDK9 ligand-1 involves the design and synthesis of ligands that can selectively bind to CDK9. Creative Biolabs has developed a series of ligands against CDK9 using aminopyrazole and aminothiazole scaffolds . The synthetic route typically involves the following steps:

化学反应分析

PROTAC CDK9 ligand-1 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the degraded CDK9 protein .

科学研究应用

Key Features:

  • Targeted Degradation : PROTAC CDK9 ligand-1 selectively degrades CDK9 without affecting other cyclin-dependent kinases.
  • Efficacy in Cancer Models : Studies have demonstrated its ability to sensitize cancer cells to other therapeutic agents, enhancing overall treatment efficacy.

Pancreatic Cancer

A study highlighted the development of an aminopyrazole-based PROTAC that selectively degrades CDK9 in pancreatic cancer cell lines (MiaPaCa2). This compound not only reduced CDK9 levels but also sensitized cells to Venetoclax, a Bcl-2 inhibitor, indicating a potential combinatorial treatment strategy for pancreatic cancer patients .

Prostate Cancer

Recent advancements have seen the design of flavonoid-based PROTACs targeting CDK9 for prostate cancer treatment. The compound CP-07 was identified as a potent degrader that significantly inhibited cell proliferation and colony formation in 22RV1 prostate cancer cells. In vivo studies showed a tumor growth inhibition rate of 75.1% at a dose of 20 mg/kg, demonstrating its therapeutic potential .

Breast Cancer

The antitumoral activity of this compound was also evaluated in various breast cancer models. A novel PROTAC compound, THAL-SNS-032, exhibited profound inhibitory effects on multiple breast cancer cell lines, including those resistant to conventional therapies. The compound induced apoptosis and showed enhanced potency compared to traditional kinase inhibitors .

Comparative Data Table

Study Focus Cell Line/Model Mechanism Outcome Reference
Pancreatic CancerMiaPaCa2CDK9 degradation via PROTACSensitized to Venetoclax; reduced proliferation
Prostate Cancer22RV1Flavonoid-based PROTAC75.1% tumor growth inhibition at 20 mg/kg
Breast CancerMCF7, BT474CDK9 degradationInduced apoptosis; more potent than kinase inhibitors

Case Study 1: Pancreatic Cancer Treatment

In a recent investigation, researchers developed an aminopyrazole-based PROTAC that effectively degraded CDK9 in pancreatic cancer cells. This study utilized mass spectrometry for kinome profiling and demonstrated that the compound could reduce CDK9 levels significantly while sparing other kinases, underscoring its specificity .

Case Study 2: Efficacy in Prostate Cancer

The development of CP-07 showcased the potential of flavonoid-derived PROTACs in prostate cancer therapy. The compound not only inhibited cell growth but also demonstrated significant antitumor effects in xenograft models, highlighting its clinical relevance .

Case Study 3: Overcoming Drug Resistance in Breast Cancer

THAL-SNS-032 was tested across various breast cancer cell lines, including those with HER2 overexpression and drug resistance. The results indicated that this PROTAC could effectively target resistant cells, providing a new avenue for treatment strategies against resistant breast cancers .

作用机制

生物活性

PROTAC CDK9 ligand-1 is a novel compound designed to target cyclin-dependent kinase 9 (CDK9) for degradation through the proteolysis targeting chimera (PROTAC) approach. CDK9 plays a crucial role in transcriptional regulation and is implicated in various malignancies, including pancreatic, prostate, and breast cancers. The ability of PROTACs to induce selective protein degradation presents a promising strategy for cancer therapy by overcoming the limitations of traditional small molecule inhibitors.

Formation of the Ternary Complex

The mechanism by which PROTACs function involves the formation of a ternary complex between the target protein (CDK9), an E3 ubiquitin ligase (often cereblon), and the PROTAC itself. This complex facilitates the ubiquitination of CDK9, leading to its subsequent degradation by the proteasome. The unique design of PROTACs allows for selective targeting, minimizing off-target effects commonly associated with conventional inhibitors.

Selectivity and Efficacy

Research indicates that this compound selectively degrades CDK9 while sparing other members of the CDK family. For instance, studies demonstrated that treatment with this PROTAC resulted in significant reductions in CDK9 levels without affecting CDK1 or CDK7 levels, highlighting its selectivity (see Table 1 for comparative degradation data).

CompoundTarget ProteinDC50 (nM)Selectivity
This compoundCDK9158 ± 6High (sparing CDK1, CDK7)
PROTAC 2CDK9~150High
Small Molecule InhibitorVariousVariesLow

In Vitro Studies

In vitro studies have shown that this compound can effectively degrade CDK9 in various cancer cell lines. For example, HEK293 cells treated with this compound exhibited complete degradation of CDK9 at concentrations as low as 1 µM, while maintaining stable levels of other kinases such as Cyclin K and CDK7 (source: ).

Synergistic Effects with Other Agents

Further investigations revealed that this compound enhances the efficacy of existing cancer therapies. In combination with Bcl2 inhibitors like Venetoclax, it demonstrated synergistic effects in sensitizing pancreatic cancer cells to apoptosis. This combination therapy approach is currently under further investigation in preclinical models (source: ).

Clinical Implications

The selective degradation of CDK9 has significant implications for cancer treatment strategies. Given that CDK9 is associated with the regulation of pro-survival proteins such as Mcl-1, its inhibition can lead to reduced cell survival and increased apoptosis in cancer cells. Early studies indicate that compounds like this compound may serve as effective agents in treating cancers characterized by high Mcl-1 expression.

属性

分子式

C20H28N6O

分子量

368.5 g/mol

IUPAC 名称

(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol

InChI

InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1

InChI 键

ZTQFEMJXWCDAAJ-INIZCTEOSA-N

手性 SMILES

CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C

规范 SMILES

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。